molecular formula C14H12N4S B103250 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-41-7

5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B103250
CAS No.: 16629-41-7
M. Wt: 268.34 g/mol
InChI Key: VDOCMXPONDDKGI-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with an o-tolyl (2-methylphenyl) group and at the 5-position with a pyridin-4-yl moiety. This structural complexity makes it a candidate for diverse applications, including medicinal chemistry, corrosion inhibition, and materials science.

Properties

IUPAC Name

4-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-10-4-2-3-5-12(10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOCMXPONDDKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359556
Record name 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16629-41-7
Record name 2,4-Dihydro-4-(2-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16629-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Arylation of Triazole Precursors

A groundbreaking method involves a two-step synthesis leveraging copper catalysis for introducing aromatic groups. The process begins with the formation of a 4-substituted triazole precursor, followed by a copper-catalyzed N-arylation using diaryliodonium salts.

Key Steps:

  • Triazole Precursor Synthesis : 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is prepared via cyclization of hydrazine derivatives with carbon disulfide under basic conditions.

  • Arylation Reaction : The triazole precursor undergoes arylation with o-tolyl-containing diaryliodonium salts (e.g., mesityl(o-tolyl)iodonium triflate) in acetonitrile at room temperature, catalyzed by Cu(OTf)₂.

Advantages:

  • Functional Group Tolerance : The method accommodates electron-deficient and sterically hindered aryl groups.

  • Mild Conditions : Reactions proceed at ambient temperature with short reaction times (2–4 hours).

Traditional Multistep Synthesis Approaches

Conventional routes often involve sequential alkylation and cyclization steps:

  • Alkylation of Thiol Precursors : 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacts with o-tolyl halides (e.g., o-tolyl bromide) in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

  • Cyclization : Intermediate products undergo acid-catalyzed cyclization to form the triazole core.

Limitations:

  • Lower yields (40–60%) due to competing side reactions.

  • Requires stoichiometric amounts of harsh reagents (e.g., PCl₅).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

ParameterCopper-Catalyzed MethodTraditional Method
Solvent AcetonitrileDMF
Catalyst Cu(OTf)₂ (5 mol%)None
Yield 85–95%40–60%

The copper-catalyzed method demonstrates superior efficiency due to the synergistic effects of acetonitrile (polar aprotic solvent) and Cu(OTf)₂, which facilitates oxidative addition of diaryliodonium salts.

Temperature and Time Parameters

  • Copper-Catalyzed Arylation : Optimal at 25°C for 2 hours.

  • Traditional Alkylation : Requires elevated temperatures (80–100°C) and longer durations (6–8 hours).

Purification and Characterization Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel with chloroform/methanol (9:1) eluent achieves >95% purity.

  • Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials.

Spectroscopic Validation

TechniqueKey Data Points
¹H NMR δ 8.5–8.7 ppm (pyridinyl H), δ 2.3–2.5 ppm (o-tolyl CH₃)
IR 1600 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H)
Elemental Analysis C₁₄H₁₂N₄S (deviation ≤0.3%)

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Copper catalysts can be recovered via filtration and reused for 3–4 cycles without significant activity loss.

Cost-Benefit Analysis

FactorCopper-Catalyzed MethodTraditional Method
Raw Material Cost High (diaryliodonium salts)Low
Energy Consumption Low (ambient temperature)High

Comparative Analysis of Synthesis Methods

MetricCopper-Catalyzed ArylationTraditional Alkylation
Yield 85–95%40–60%
Purity >98%85–90%
Scalability ExcellentModerate

The copper-catalyzed method outperforms traditional approaches in yield and purity but requires costly iodonium reagents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H12N4SC_{14}H_{12}N_{4}S and a molecular weight of approximately 268.34 g/mol. Its structure includes a triazole ring, which is known for its biological activity, and a pyridine moiety that enhances its pharmacological properties.

Antimicrobial Activity

One of the prominent applications of 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol is its antimicrobial properties . Studies have shown that derivatives of this compound exhibit significant bactericidal activity against various bacterial strains.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the triazole structure demonstrated potent inhibition, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
5-Pyridin-4-yl-4-o-tolyl-4H-triazoleS. aureus2
5-Pyridin-4-yl-4-o-tolyl-4H-triazoleE. coli4

Anticancer Activity

Another significant application of this compound is in anticancer research . Various studies have reported its potential to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of the compound on several human cancer cell lines, including breast (MCF7) and lung (A549) cancers. The findings revealed that the compound exhibited IC50 values as low as 0.021 µM against gastric cancer cell lines, indicating strong cytotoxic potential compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF70.045
A5490.030
NUGC0.021

Synthesis of Novel Compounds

The synthesis of derivatives based on 5-Pyridin-4-yl-4-o-tolyl-4H-triazole-3-thiol has been explored extensively to enhance its biological activity.

Case Study: Synthesis of Mannich Bases

A series of Mannich bases derived from this compound were synthesized and evaluated for their biological activities. The study reported that certain derivatives exhibited improved anticancer properties, suggesting that structural modifications can lead to enhanced efficacy .

Proteomics Research

The compound is also utilized in proteomics for its ability to interact with specific proteins and enzymes, making it a valuable tool in biochemical assays.

Application Overview

In proteomics research, it serves as a probe for studying protein interactions and enzyme activities, contributing to a better understanding of various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives exhibit varied biological, chemical, and physical properties depending on substituents. Below is a comparative analysis of 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications Reference
This compound 4-o-tolyl, 5-pyridin-4-yl Potential bioactivity due to aromatic and heterocyclic groups; thiol enables metal coordination. Hypothesized roles in medicinal chemistry (anticancer, antimicrobial) or corrosion inhibition.
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-phenyl, 5-pyrazole Moderate antiradical activity (DPPH assay). Antioxidant applications.
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-benzylideneamino, 5-phenyl Schiff base formation enhances stability; confirmed via IR and NMR. Antimicrobial agents.
HPTT, PUTT, DPTT (Fatty acid triazoles) Long alkyl chains (e.g., heptadec-8-enyl) >90% corrosion inhibition efficiency in 20% formic acid; mixed-type inhibitors. Corrosion mitigation for mild steel.
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol 4-propyl, 5-thienyl Thiophene enhances electronic properties; structural analogs used in drug discovery. Research chemical (Parchem).
4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol 4-methyl, 5-pyridin-4-yl Similar to target compound but with methyl instead of o-tolyl; lower molecular weight (192.24 g/mol). Potential intermediate for further derivatization.

Key Observations

Substituent Effects on Bioactivity :

  • Pyridinyl and o-tolyl groups in the target compound may enhance interactions with biological targets (e.g., enzymes or DNA) compared to phenyl or alkyl-substituted analogs .
  • Pyrazole-substituted triazoles (e.g., from ) showed moderate antiradical activity, suggesting that electron-donating groups like pyrazole may favor radical scavenging .

Corrosion Inhibition :

  • Fatty acid triazoles (HPTT, PUTT, DPTT) with long hydrophobic chains exhibit superior corrosion inhibition due to strong adsorption on metal surfaces . The target compound’s aromatic substituents may limit similar performance unless modified with alkyl chains.

Synthetic Flexibility: Schiff base derivatives (e.g., 4-(benzylideneamino)-5-phenyl-4H-triazole-3-thiol) highlight the versatility of triazole-3-thiols in forming stable imine linkages for functionalization .

Biological Activity

5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol (CAS #16629-41-7) is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C14H12N4S
  • Molecular Weight : 268.337 g/mol
  • Canonical SMILES : CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3
  • InChI Key : VDOCMXPONDDKGI-UHFFFAOYSA-N

This compound belongs to the class of 1,2,4-triazoles, which are known for their significant pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Antimicrobial Efficacy : Research indicates that derivatives of 1,2,4-triazole exhibit potent activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds range from 31.25 to 62.5 μg/mL depending on the specific derivative tested .
  • Structure–Activity Relationship (SAR) : Variations in substituents on the sulfur atom of triazole derivatives did not significantly alter their antimicrobial efficacy. However, certain modifications enhanced activity against specific strains .

Anticancer Activity

The compound has also shown promise in cancer research:

  • Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that this compound exhibits selective cytotoxicity against melanoma cell lines and other cancer types such as triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1). The selectivity towards cancer cells suggests its potential as an antitumor agent .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell migration in cancer cells. Compounds with similar triazole structures have been noted for their ability to disrupt cellular processes critical for tumor growth and metastasis .

Anti-inflammatory and Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, the compound exhibits additional pharmacological activities:

  • Anti-inflammatory Effects : Some derivatives of 1,2,4-triazoles have been documented to possess anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines .
  • Potential as Antibiotics : Recent investigations have suggested that certain derivatives may serve as new antibiotics against resistant bacterial strains, highlighting the need for further exploration in this area .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

StudyFocusKey Findings
Antimicrobial ActivityMIC values ranged from 31.25 to 62.5 μg/mL against various pathogens.
Anticancer ActivitySelective cytotoxicity observed in melanoma and breast cancer cell lines; potential for further development as an anticancer agent.
SAR StudiesStructural modifications can enhance biological activity; certain derivatives showed improved efficacy against resistant strains.

Q & A

Q. What are the optimal synthesis routes for 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides or aldehydes under basic conditions (e.g., NaOH in methanol) . For example, alkylation with o-tolyl halides requires precise stoichiometric ratios (1:1 molar ratio of triazole-thiol to alkyl halide) and controlled temperature (20–25°C) to minimize side reactions. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield . Post-synthesis purification via recrystallization (using ethanol or methanol) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieving >95% purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR spectroscopy : To verify substituent positions and confirm the absence of impurities. For example, the pyridinyl proton signals appear at δ 8.5–8.7 ppm, while the o-tolyl methyl group resonates at δ 2.3–2.5 ppm .
  • IR spectroscopy : Characteristic peaks for the triazole ring (C=N stretch at ~1600 cm⁻¹) and thiol group (S-H stretch at ~2550 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) : Paired with diode-array detection (DAD) to assess purity (>98% threshold for biological assays) .
  • Elemental analysis : To validate molecular formula (C₁₄H₁₂N₄S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts (e.g., alkyl halides) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal in approved hazardous waste containers .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation if symptoms persist .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the compound’s reactivity and interactions with biological targets?

DFT calculations (e.g., B3LYP/6-311G(d,p)) can model:

  • Electrostatic potential surfaces : Identify nucleophilic (thiol group) and electrophilic (pyridinyl nitrogen) sites for ligand-protein interactions .
  • HOMO-LUMO gaps : Predict charge-transfer behavior in coordination complexes (e.g., with transition metals like Cu²⁺ or Fe³⁺) .
  • Molecular docking : Simulate binding affinities to enzymes like lanosterol 14-α-demethylase (CYP51) or cyclooxygenase-2 (COX-2) using PDB ligands (e.g., 3LD6 for CYP51) .

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. antifungal efficacy)?

  • Standardized assays : Use CLSI/MIC protocols for antimicrobial testing to ensure consistency across studies .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., o-tolyl groups may enhance lipophilicity and membrane penetration, but electron-withdrawing groups (e.g., -NO₂) could reduce efficacy .
  • Synergistic studies : Test combinations with known inhibitors (e.g., fluconazole for antifungal assays) to identify potentiating effects .

Q. What strategies are effective in designing coordination complexes using this compound as a ligand?

  • Metal selection : Transition metals (Cu, Zn) with d⁸/d¹⁰ configurations favor stable octahedral or square-planar geometries .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to improve ligand solubility and metal-ligand binding .
  • Spectroscopic validation : UV-Vis (LMCT bands at ~400 nm) and cyclic voltammetry (redox peaks for metal centers) confirm complex formation .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological properties?

  • Alkyl chain modification : Introduce S-alkyl groups (e.g., methylsulfanyl) to improve metabolic stability .
  • Hybridization : Combine with pyrazole or indole moieties to target multiple enzymes (e.g., kinase inhibition and COX-2 suppression) .
  • In silico screening : Prioritize derivatives with predicted ADMET profiles (e.g., low hepatotoxicity via ProTox-II) before synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol

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